4-Iodobenzamide - 3956-07-8

4-Iodobenzamide

Catalog Number: EVT-320997
CAS Number: 3956-07-8
Molecular Formula: C7H6INO
Molecular Weight: 247.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Radiolabeling: Iodine isotopes, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I), can be easily incorporated into the 4-iodobenzamide structure. This allows for the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as for targeted radionuclide therapy. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Pharmacological activity: The iodine atom can influence the pharmacological properties of the benzamide derivative, affecting its affinity for specific biological targets like melanin, sigma receptors, and monoamine oxidase B (MAO-B). [, , , , , , , , , , , , , , , , , , , , ]

N-(2-Diethylaminoethyl)-4-iodobenzamide (I-BZA or IDAB)

Compound Description: N-(2-Diethylaminoethyl)-4-iodobenzamide (I-BZA or IDAB) is a benzamide derivative that has been investigated as a potential radiopharmaceutical for the imaging and diagnosis of malignant melanoma. Studies have shown that I-BZA exhibits a high affinity for melanin, the pigment found in melanoma cells, which allows it to accumulate in melanoma tumors. [, , , ] This compound has demonstrated promising results in preclinical and clinical trials for detecting primary and metastatic melanoma lesions. [, , , , , ] I-BZA is typically radiolabeled with iodine-123 (123I-BZA) for use in single-photon emission computed tomography (SPECT) imaging. [, , , , , ]

Relevance: N-(2-Diethylaminoethyl)-4-iodobenzamide shares a core structure with 4-iodobenzamide, consisting of a benzamide moiety with an iodine atom at the para position. The key difference lies in the presence of a diethylaminoethyl substituent on the amide nitrogen in I-BZA, which is absent in 4-iodobenzamide. This structural modification in I-BZA contributes to its melanin affinity and its ability to target melanoma cells. [, ]

(2-Piperidinylaminoethyl)4-iodobenzamide (IPAB)

Compound Description: (2-Piperidinylaminoethyl)4-iodobenzamide (IPAB) is another benzamide derivative investigated as a potential melanoma imaging agent. Preclinical studies have demonstrated its ability to target melanoma cells in vivo. [] IPAB exhibits high affinity for sigma-1 receptors, which are overexpressed in melanoma cells. [] Radiolabeled with iodine-125 or iodine-131, IPAB demonstrated promising tumor uptake and retention in animal models. [, ]

N-(3-Dimethylaminopropyl)-4-iodobenzamide

Compound Description: N-(3-Dimethylaminopropyl)-4-iodobenzamide is a structurally related compound to I-BZA, also explored for its potential as a melanoma imaging agent. [] This compound has been radiolabeled with carbon-14 and carbon-13 to study its metabolism in vivo. []

Relevance: Similar to 4-iodobenzamide, this compound features a benzamide core with an iodine at the para position. It differs from 4-iodobenzamide by the presence of a dimethylaminopropyl substituent on the amide nitrogen. This structural similarity to I-BZA suggests it may also interact with melanin or sigma receptors, making it a potential melanoma imaging agent. []

N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP)

Compound Description: N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) is a high-affinity sigma receptor ligand. [, ] Preclinical studies have shown its potential for imaging breast cancer due to its ability to bind to sigma receptors, which are overexpressed in breast cancer cells, particularly in the MCF-7 cell line. [, ] 4-IBP has been radiolabeled with iodine-125 for in vivo studies. [, ] Further research suggests that 4-IBP acts as a sigma1 receptor agonist and may have therapeutic potential by decreasing cancer cell migration and sensitizing them to cytotoxic drugs. []

Relevance: 4-IBP is structurally analogous to 4-iodobenzamide, sharing the core benzamide structure with an iodine at the para position. The key distinction is the N-benzylpiperidin-4-yl substituent on the amide nitrogen in 4-IBP, absent in 4-iodobenzamide. This structural feature contributes to 4-IBP's high affinity for sigma receptors, making it a potential imaging agent for breast cancer and a possible therapeutic agent. [, , ]

N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA)

Compound Description: N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA) is another benzamide derivative that has shown promise as a radiopharmaceutical for melanoma imaging. [] Studies indicate that IMBA exhibits high melanoma uptake and improved melanoma-to-nontarget tissue ratios compared to BZA. [] The faster background clearance and high melanoma affinity of IMBA make it a potentially superior agent for the scintigraphic detection of melanoma metastases. []

N-(4-Dipropylaminobutyl)-4-iodobenzamide

Compound Description: N-(4-Dipropylaminobutyl)-4-iodobenzamide is a benzamide derivative investigated for its potential as a melanoma imaging agent. [, , ] This compound has been radiolabeled with iodine-125 for in vivo studies and shows promising tumor uptake in mouse models. [, ]

Relevance: N-(4-Dipropylaminobutyl)-4-iodobenzamide shares the core structure of 4-iodobenzamide with a benzamide ring and iodine at the para position. The difference lies in the dipropylaminobutyl substituent on the amide nitrogen, absent in 4-iodobenzamide. This structural modification likely influences its biodistribution and tumor targeting, making it a potential melanoma imaging agent. [, , ]

N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d)

Compound Description: N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) is an iodinated benzamide analog designed as a selective and reversible inhibitor of monoamine oxidase B (MAO-B). [, ] 2d exhibits high inhibitory potency and selectivity for MAO-B, making it a potential candidate for radioiodinated ligand development for functional MAO-B studies in the brain using SPECT. [, ]

N-(2-aminoethyl)-4-iodobenzamide

Compound Description: N-(2-aminoethyl)-4-iodobenzamide serves as a precursor for a series of iodinated benzamide derivatives investigated as potential radiopharmaceuticals for melanoma imaging and therapy. [, ] It demonstrates high melanoma uptake in mice models. []

Relevance: This compound is structurally very similar to 4-iodobenzamide, differing only by the presence of a 2-aminoethyl substituent on the amide nitrogen. This minor modification significantly influences its biological activity and serves as a basis for developing more potent melanoma-targeting agents. [, ]

Tributylstannylbenzamide-modified Oligonucleotides (Sn-ODNs)

Compound Description: Tributylstannylbenzamide-modified oligonucleotides (Sn-ODNs) are synthetic oligonucleotides conjugated with a tributylstannylbenzamide moiety. [] These conjugates are used as intermediates in a method for synthesizing iodine-125-labeled oligonucleotides ([125I]ODNs). [] The tributylstannyl group allows for efficient radioiodination via destannylation reactions. []

Relevance: While Sn-ODNs are not strictly benzamide derivatives like 4-iodobenzamide, they employ a benzamide moiety as a linker for attaching a tributylstannyl group to oligonucleotides. This highlights the versatility of the benzamide structure in various chemical syntheses, including those relevant to radiopharmaceutical development. []

N-{2-[4-(N-Diethylaminoethylcarbamoyl)phenyl]ethyl}-N-methyldithiocarbamate

Compound Description: N-{2-[4-(N-Diethylaminoethylcarbamoyl)phenyl]ethyl}-N-methyldithiocarbamate is a complex ligand designed to chelate technetium-99m (99mTc) for potential use in melanoma imaging. [] The benzamide moiety in this ligand provides a structural similarity to I-BZA, aiming to retain its melanoma-targeting properties. [] The dithiocarbamate group allows for stable complexation with 99mTc. []

Relevance: Although structurally more complex, this compound incorporates the key features of 4-iodobenzamide, namely the benzamide group, and combines it with a chelating moiety for 99mTc. This approach seeks to exploit the melanoma affinity of benzamide derivatives while utilizing the favorable imaging characteristics of 99mTc. []

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-iodobenzamide typically involves the iodination of benzamide. One common method employs iodine in combination with an oxidizing agent such as potassium iodate or sodium hypochlorite to facilitate the selective iodination at the para position of the benzene ring. The reaction conditions are carefully controlled to optimize yield and purity.

In industrial settings, continuous flow reactors may be utilized to enhance scalability and maintain consistent reaction conditions. Key parameters such as temperature, reaction time, and reagent concentrations are optimized to maximize the yield of high-purity 4-iodobenzamide.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-iodobenzamide consists of a benzene ring substituted with an iodine atom at the para position relative to the amide functional group. The structural formula can be represented as follows:

C6H4IC O NH2\text{C}_6\text{H}_4\text{I}\text{C O NH}_2

This structure indicates that 4-iodobenzamide possesses a polar amide functional group, which contributes to its solubility characteristics and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

4-Iodobenzamide participates in various chemical reactions, including:

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Oxidation and Reduction: Under specific conditions, 4-iodobenzamide can undergo oxidation or reduction.
  • Coupling Reactions: In the presence of palladium catalysts, it can engage in coupling reactions with different aryl or alkyl halides to form more complex molecules.

For instance, nucleophilic substitution with sodium azide yields 4-azidobenzamide, while coupling reactions can lead to various substituted benzamides.

Mechanism of Action

Process and Data

The mechanism of action of 4-iodobenzamide derivatives primarily revolves around their interaction with melanin in melanoma cells. These compounds exhibit a strong affinity for melanin, enabling their accumulation within tumor cells. This property is leveraged in imaging techniques such as single-photon emission computed tomography (SPECT), allowing for the detection of melanoma tumors .

Research has demonstrated that derivatives like N-(2-diethylaminoethyl)-4-iodobenzamide localize within melanosomes—organelles containing melanin—confirming their potential as imaging agents for malignant melanoma.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

4-Iodobenzamide exhibits several notable physical and chemical properties:

  • Molecular Weight: 155.15 g/mol
  • Melting Point: Typically ranges around 120°C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic aromatic character.
  • Stability: The compound is stable under standard laboratory conditions but may undergo degradation under extreme conditions or prolonged exposure to light.

These properties make it suitable for various applications in chemical synthesis and biological studies .

Applications

Scientific Uses

4-Iodobenzamide has significant applications in scientific research, particularly in:

  • Melanoma Imaging: Its derivatives are being investigated as potential imaging agents due to their selective accumulation in melanoma cells.
  • Pharmaceutical Development: The compound serves as a precursor for synthesizing other biologically active molecules.
  • Research on Monoamine Oxidase Inhibition: Some studies have explored its derivatives as selective inhibitors of monoamine oxidase B, highlighting its potential therapeutic applications .

Properties

CAS Number

3956-07-8

Product Name

4-Iodobenzamide

IUPAC Name

4-iodobenzamide

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

InChI

InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

XRNBLQCAFWFFPM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)I

Canonical SMILES

C1=CC(=CC=C1C(=O)N)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.